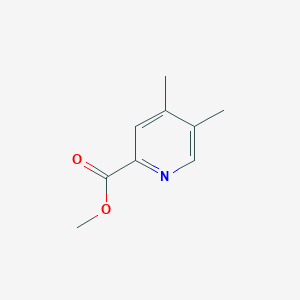
2-Pyridinecarboxylic acid, 4,5-dimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Pyridinecarboxylic acid, methyl ester, also known as Methyl picolinate or Methyl 2-pyridinecarboxylate, is a derivative of pyridine with a molecular formula of C7H7NO2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Pyridinecarboxylic acid, methyl ester consists of a pyridine ring with a methoxy carbonyl group attached .Physical And Chemical Properties Analysis
2-Pyridinecarboxylic acid, methyl ester has a molecular weight of 137.1360 . It has a boiling point between 389-392 K under reduced pressure .Scientific Research Applications
Synthetic Organic Chemistry Applications
"2-Pyridinecarboxylic acid, 4,5-dimethyl-, methyl ester" is utilized in the synthesis of complex molecules. It serves as a precursor in coupling reactions and esterification processes to produce a variety of esters and derivatives under mild conditions. For example, the reaction of carboxylic acids with di-2-pyridyl carbonate, in the presence of 4-dimethylamino pyridine as a catalyst, affords corresponding esters in high yields, illustrating the compound's role in facilitating efficient ester formation (Kim Sunggak, Lee Jae In, Ko Young Kwan, 1984).
Enzyme Catalysis and Stereoselectivity
Research on the enzyme catalysis of "this compound" derivatives highlights its significance in achieving high enantioselectivity in chemical reactions. Studies demonstrate the influence of acyl chain length and branching on the enantioselectivity of lipase-catalyzed reactions, indicating the compound's utility in preparing enantiomerically pure substances, which are crucial for drug development (A. Sobolev et al., 2002).
Chemical Analysis and Characterization
The compound also finds application in analytical chemistry, where it's used for the study of its electrochemical properties. Research involving voltammetry and polarography provides insights into the electrochemical behavior of "this compound" and its derivatives, contributing to the understanding of its reactivity and interaction with other molecules (R. Lejeune, Esther García, Thierry Vertcour, L. Thunus, 1992).
Material Science and Ligand Design
Moreover, the compound's role extends to material science and ligand design, where its derivatives are investigated for binding affinities and complex formation with metals. This research is pivotal for developing new materials and catalysts with specific properties, such as selectivity and stability, for industrial applications (M. Napitupulu et al., 2006).
properties
IUPAC Name |
methyl 4,5-dimethylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)10-5-7(6)2/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCXHTWJBGECCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2747483.png)
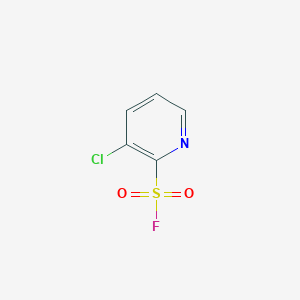
![2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2747487.png)
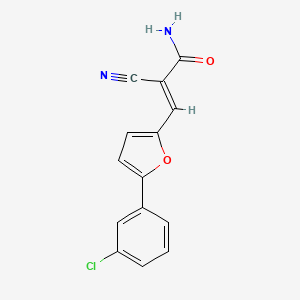

![2-Imidazo[1,2-b]pyridazin-3-ylacetic acid;hydrochloride](/img/no-structure.png)
![(2Z)-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2747494.png)
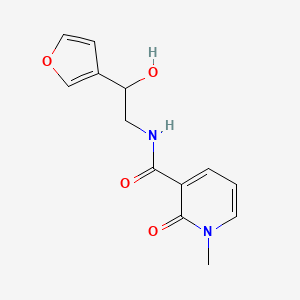
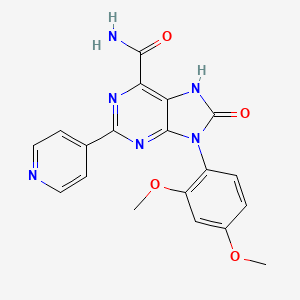
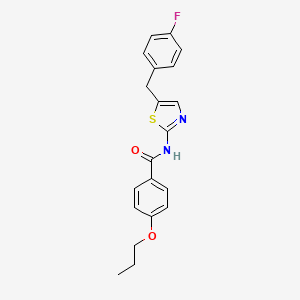
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide](/img/structure/B2747502.png)

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2747504.png)
